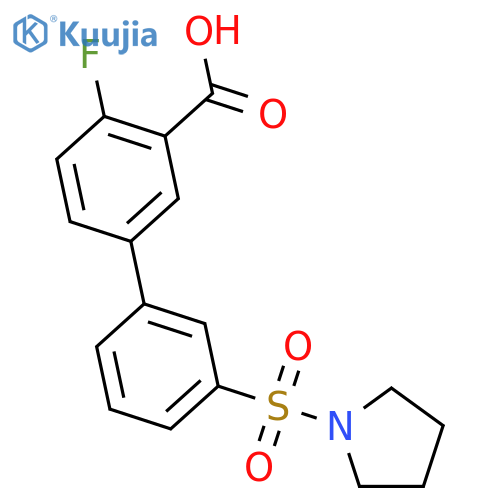Cas no 1261969-66-7 (2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid)

1261969-66-7 structure
商品名:2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid
CAS番号:1261969-66-7
MF:C17H16FNO4S
メガワット:349.376646995544
MDL:MFCD18323119
CID:1223307
PubChem ID:53228940
2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid
- 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
- 4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
- DTXSID20692320
- 2-FLUORO-5-[3-(PYRROLIDINYLSULFONYL)PHENYL]BENZOIC ACID
- 1261969-66-7
- 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
- MFCD18323119
-
- MDL: MFCD18323119
- インチ: InChI=1S/C17H16FNO4S/c18-16-7-6-13(11-15(16)17(20)21)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21)
- InChIKey: TYZKGTRMAIPXKX-UHFFFAOYSA-N
- ほほえんだ: C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)F)C(=O)O
計算された属性
- せいみつぶんしりょう: 349.07840733g/mol
- どういたいしつりょう: 349.07840733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB330398-5 g |
2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%; . |
1261969-66-7 | 95% | 5g |
€1159.00 | 2023-06-21 | |
| abcr | AB330398-5g |
2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%; . |
1261969-66-7 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
1261969-66-7 (2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid) 関連製品
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 506-17-2(cis-Vaccenic acid)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261969-66-7)2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid

清らかである:99%
はかる:5g
価格 ($):687.0